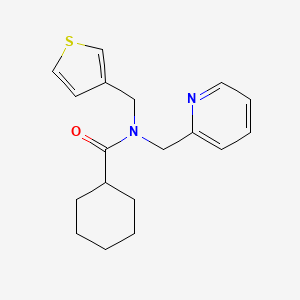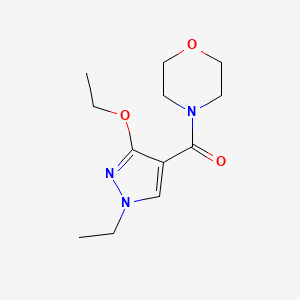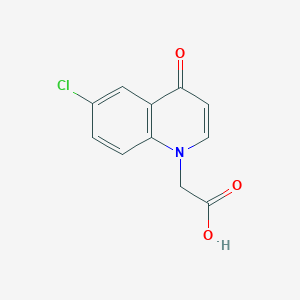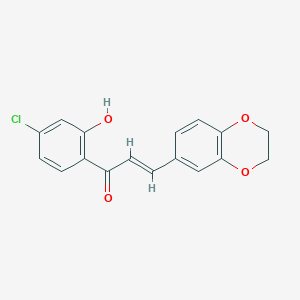![molecular formula C13H14F3NO B2968015 7-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4'-oxane] CAS No. 1978001-57-8](/img/structure/B2968015.png)
7-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4'-oxane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane]” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The trifluoromethyl group (-CF3) is a functional group known for its abundance in pharmaceutical and agrochemical products .
Synthesis Analysis
While specific synthesis methods for this compound are not available, there are general methods for trifluoromethylation, a process that introduces a trifluoromethyl group into an organic compound . For instance, one method involves the use of copper catalysis .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Trifluoromethylation reactions, for instance, can be mediated by various transition metals .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with a trifluoromethyl group often have enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .Applications De Recherche Scientifique
Photochemical Properties and Stability
7-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4'-oxane] and its derivatives have been the subject of studies focused on their photochemical properties and stability. For example, spiro[indoline-oxazine] derivatives have been examined for their photodegradation behaviors under UV light, revealing insights into their stability and the mechanisms of degradation, which are crucial for applications requiring long-term photochemical reliability (Baillet, Giusti, & Guglielmetti, 1993). These findings are significant for the development of photochromic materials, which can change color in response to light, with potential applications in smart windows, lenses, and optical data storage devices.
Reactivity with Nucleophiles
The reactivity of 7-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4'-oxane] compounds with nucleophiles has been explored, showing that these compounds can react with oxygen-centered nucleophiles to form addition products. This behavior is indicative of their potential in synthetic chemistry for constructing complex molecules with diverse functional groups, which could be beneficial in developing new materials or pharmaceuticals (Kayukov et al., 2011).
Fluorination and Dearomatization
Studies on the dearomative introduction of trifluoromethyl groups into indole derivatives to synthesize 3,3-spirocyclic indolines demonstrate the synthetic utility of spiro[indole-oxane] compounds. These reactions facilitate the construction of three-dimensional structures with significant stereoselectivity, which is of great interest in the development of molecules with unique physical, chemical, or biological properties (Ryzhakov et al., 2017).
Polymerization and Material Science Applications
The synthesis and characterization of polymerizable photochromic liquid crystals containing spiro-oxazine groups, including derivatives of 7-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4'-oxane], highlight their potential in material science. These compounds exhibit photochromic behavior while being integrated into liquid crystalline phases, offering avenues for creating advanced materials that combine the unique properties of liquid crystals with photoresponsive behavior. Such materials could find applications in displays, sensors, and switchable optical devices (Hattori & Uryu, 1999).
Mécanisme D'action
Target of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethyl group is known to enhance the polarity, stability, and lipophilicity of compounds .
Biochemical Pathways
The indole pathway of tryptophan catabolism, a source of interregional and interspecies signaling molecules—indole and its derivatives, could potentially be influenced .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-oxane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO/c14-13(15,16)10-3-1-2-9-11(10)17-8-12(9)4-6-18-7-5-12/h1-3,17H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQGWDODSWMFDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC3=C2C=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-N-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2967934.png)


![3-(4-fluorophenyl)-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2967938.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2967939.png)


![3-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2967947.png)
![Methyl 4,5-dimethyl-2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2967949.png)




